molecular formula C6H8N2O B3249052 5H,6H,8H-imidazo[2,1-c][1,4]oxazine CAS No. 1909336-22-6

5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B3249052
CAS No.: 1909336-22-6
M. Wt: 124.14 g/mol
InChI Key: NPZPGTSNVCBMIM-UHFFFAOYSA-N
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Description

5H,6H,8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic organic compound characterized by its unique structure, which includes a fused imidazole and oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of amino alcohols with carbonyl compounds in the presence of acid catalysts. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5H,6H,8H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

5H,6H,8H-imidazo[2,1-c][1,4]oxazine has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5H,6H,8H-imidazo[2,1-c][1,4]oxazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

5H,6H,8H-imidazo[2,1-c][1,4]oxazine is structurally similar to other heterocyclic compounds such as imidazoles and oxazines. its unique fused-ring structure sets it apart, providing distinct chemical and biological properties. Other similar compounds include:

  • Imidazole: A simple heterocyclic aromatic organic compound.

  • Oxazine: A heterocyclic compound containing an oxygen and nitrogen atom in a six-membered ring.

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-8-3-4-9-5-6(8)7-1/h1-2H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZPGTSNVCBMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=CN21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-22-6
Record name 5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5H,6H,8H-imidazo[2,1-c][1,4]oxazine
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5H,6H,8H-imidazo[2,1-c][1,4]oxazine
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5H,6H,8H-imidazo[2,1-c][1,4]oxazine
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5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 5
5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 6
5H,6H,8H-imidazo[2,1-c][1,4]oxazine

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